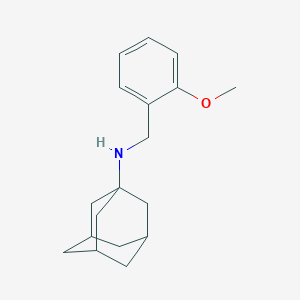

Adamantan-1-yl-(2-methoxy-benzyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]adamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-20-17-5-3-2-4-16(17)12-19-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15,19H,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQSIHPLVJIADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373330 | |

| Record name | 1-adamantyl(2-methoxybenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332108-40-4 | |

| Record name | N-[(2-Methoxyphenyl)methyl]tricyclo[3.3.1.13,7]decan-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332108-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((2-Methoxyphenyl)methyl)tricyclo(3.3.1.13,7)decan-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332108404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-adamantyl(2-methoxybenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of Adamantan-1-yl-(2-methoxy-benzyl)-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Adamantan-1-yl-(2-methoxy-benzyl)-amine. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques used to confirm the structure and purity of this novel compound. This guide will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of this specific molecule.

Introduction

This compound is a molecule of significant interest, combining the rigid, lipophilic adamantane cage with the versatile 2-methoxybenzylamine moiety. The adamantane group is a well-known pharmacophore that can enhance the metabolic stability and receptor binding of drug candidates.[1][2] The 2-methoxybenzylamine portion offers sites for further functionalization and can influence the molecule's electronic and conformational properties. Accurate and unambiguous structural elucidation is paramount for any further investigation or application of this compound. This guide provides the foundational spectroscopic data and interpretation necessary for such work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.30 | m | 2H | Ar-H |

| ~6.85-6.95 | m | 2H | Ar-H |

| ~3.85 | s | 3H | O-CH₃ |

| ~3.70 | s | 2H | N-CH₂-Ar |

| ~2.10 | br s | 3H | Adamantyl-CH |

| ~1.70 | br s | 6H | Adamantyl-CH₂ |

| ~1.60 | br s | 6H | Adamantyl-CH₂ |

| ~1.50 | br s | 1H | N-H |

The predicted ¹H NMR spectrum reveals several key features. The aromatic protons of the 2-methoxybenzyl group are expected to appear in the downfield region (δ 6.85-7.30 ppm) due to the deshielding effect of the aromatic ring current. The methoxy group protons (O-CH₃) will present as a sharp singlet around 3.85 ppm.[3] The benzylic protons (N-CH₂-Ar) are also expected to be a singlet, shifted slightly upfield compared to the methoxy group.

The adamantyl protons exhibit a characteristic pattern of broad singlets due to the high symmetry of the cage and the resulting small differences in chemical shifts and complex coupling patterns that are often not resolved.[4] The three distinct signals correspond to the methine (CH) and the two sets of non-equivalent methylene (CH₂) protons of the adamantane core. The N-H proton is expected to be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to ensure a good signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Pulse width: 90°.

-

Spectral width: 0-12 ppm.

-

-

Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance the signal.

| Chemical Shift (δ, ppm) | Assignment |

| ~157.5 | Ar-C (C-OCH₃) |

| ~130.0 | Ar-C (quaternary) |

| ~128.5 | Ar-CH |

| ~127.0 | Ar-CH |

| ~120.5 | Ar-CH |

| ~110.0 | Ar-CH |

| ~55.2 | O-CH₃ |

| ~52.0 | Adamantyl-C (quaternary, C-N) |

| ~49.0 | N-CH₂-Ar |

| ~42.0 | Adamantyl-CH₂ |

| ~36.5 | Adamantyl-CH |

| ~29.5 | Adamantyl-CH₂ |

The predicted ¹³C NMR spectrum shows distinct signals for each carbon environment. The aromatic carbons are found in the downfield region (δ 110-158 ppm). The carbon attached to the electron-donating methoxy group (C-OCH₃) is the most deshielded aromatic carbon.[5] The quaternary carbon of the adamantyl group attached to the nitrogen (Adamantyl-C-N) is expected around 52.0 ppm. The benzylic carbon (N-CH₂-Ar) and the methoxy carbon (O-CH₃) will appear in the mid-field region. The carbons of the adamantane cage will appear in the upfield region (δ 29-42 ppm), with their chemical shifts influenced by their position relative to the nitrogen substituent.[6][7]

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The spectrum is acquired on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Acquisition mode: Proton-decoupled.

-

Number of scans: 512-1024 (or more, depending on the concentration).

-

Relaxation delay: 2-5 seconds (longer delay for quaternary carbons).

-

Pulse width: 30-45°.

-

Spectral width: 0-220 ppm.

-

-

Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, phase, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, sharp | N-H stretch (secondary amine) |

| 3060-3010 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Strong | C-H stretch (aliphatic, adamantyl) |

| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1240 | Strong | C-O stretch (aryl ether) |

| ~1100 | Medium | C-N stretch |

The IR spectrum provides a clear fingerprint of the functional groups present in this compound. The characteristic N-H stretch of a secondary amine is expected as a sharp to medium peak around 3350 cm⁻¹.[8][9] The strong absorptions in the 2850-2950 cm⁻¹ region are indicative of the numerous C-H bonds in the adamantyl group.[10][11] The presence of the aromatic ring is confirmed by the C-H stretches above 3000 cm⁻¹ and the characteristic C=C skeletal vibrations around 1600 and 1490 cm⁻¹. The strong absorption around 1240 cm⁻¹ is a key indicator of the aryl ether C-O bond of the methoxy group.

-

Sample Preparation:

-

Thin Film (for oils): A drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

ATR (Attenuated Total Reflectance): A small amount of the sample is placed directly on the ATR crystal. This is often the most convenient method.

-

-

Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used.

-

Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded.

-

Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also reveal structural information through the analysis of fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 271 | High | [M]⁺ (Molecular Ion) |

| 150 | Moderate | [M - C₁₀H₁₅]⁺ (Loss of adamantyl radical) |

| 135 | High | [C₁₀H₁₅]⁺ (Adamantyl cation) |

| 121 | Very High | [C₈H₉O]⁺ (2-methoxybenzyl cation, tropylium ion) |

Upon electron ionization, the molecular ion peak [M]⁺ is expected at m/z 271, corresponding to the molecular weight of the compound.[12] The fragmentation pattern is dictated by the stability of the resulting fragments. A prominent fragmentation pathway is the cleavage of the C-N bond between the adamantyl group and the nitrogen, leading to the formation of the stable adamantyl cation at m/z 135. Another significant fragmentation is the cleavage of the benzylic C-N bond, which, after rearrangement, can form the very stable 2-methoxy-tropylium ion at m/z 121.[13] The peak at m/z 150 represents the loss of the adamantyl radical from the molecular ion.

-

Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled with a chromatography system, as the eluent from a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) column.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile or thermally labile compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be more suitable.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Visualizing the Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. Each technique offers unique and complementary information, and when used in concert, they allow for an unambiguous confirmation of the molecule's identity and purity. The predicted data and protocols outlined in this guide serve as a valuable resource for researchers working with this compound and related structures, ensuring a high degree of scientific rigor and confidence in their findings.

References

- Vertex AI Search. (n.d.). Infrared (IR) Spectroscopy.

- Vertex AI Search. (n.d.). 13C NMR spectra of adamantane derivatives.

- Vertex AI Search. (n.d.). Supplementary Information.

- RSC Publishing. (2023, August 22). Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies.

- National Institutes of Health. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

- ResearchGate. (2017). Reaction of adamantan-2-amine and (adamantan-1-yl)methylamine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate.

- MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

- ResearchGate. (2020, September 2). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA).

- PubChem. (n.d.). 1-Adamantyl(4-methoxybenzyl)amine.

- CDN. (n.d.). Infrared Spectroscopy.

- PubChem. (n.d.). 2-Methoxybenzylamine.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Echemi. (n.d.). Buy this compound.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). 13C NMR spectroscopic comparison of sterically stabilized meta- and para-substituted o-tolyldi(adamant-1-yl)methyl cations with conjugatively stabilized benzyl cations.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). Adamantane(281-23-2) 13C NMR spectrum.

- ChemicalBook. (n.d.). Adamantane(281-23-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). Adamantane(281-23-2)IR1.

- ChemicalBook. (n.d.). This compound.

- SpectraBase. (n.d.). Adamantane - Optional[13C NMR] - Chemical Shifts.

- National Institutes of Health. (2023, November 16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework.

- Santa Cruz Biotechnology. (n.d.). Adamantan-1-yl-(2-ethoxy-benzyl)-amine hydrochloride.

- eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.

Sources

- 1. Synthesis of amantadine clubbed N -aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05330J [pubs.rsc.org]

- 2. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. kbfi.ee [kbfi.ee]

- 7. Adamantane(281-23-2) 13C NMR [m.chemicalbook.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. researchgate.net [researchgate.net]

- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 11. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. 1-Adamantyl(4-methoxybenzyl)amine | C18H25NO | CID 2756295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of Adamantan-1-yl-(2-methoxy-benzyl)-amine: From Synthesis to Structural Insights for Drug Discovery

Abstract: The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic structure that can enhance the pharmacological profile of therapeutic agents. Understanding the precise three-dimensional arrangement of adamantane-containing molecules is paramount for rational drug design. This guide provides an in-depth, technical walkthrough of the complete crystal structure analysis of a representative molecule, Adamantan-1-yl-(2-methoxy-benzyl)-amine. We will navigate the entire workflow, from the strategic synthesis and the critical process of single-crystal growth to the sophisticated techniques of X-ray diffraction, data processing, and structure refinement. Crucially, this paper emphasizes the "why" behind each step, offering insights into how detailed structural knowledge, particularly the analysis of intermolecular interactions, directly informs drug development by elucidating structure-activity relationships (SAR) and addressing challenges like polymorphism.

Introduction: The Significance of Adamantane in Modern Drug Design

Adamantane, a perfectly symmetrical and strain-free tricyclic hydrocarbon, is a unique bioisostere that has found extensive application in drug development.[1] Its bulky, cage-like structure can anchor a ligand into a protein's binding pocket, improve metabolic stability, and modulate solubility. From antiviral agents like Amantadine to antidiabetic drugs like Saxagliptin, the adamantyl moiety has proven its therapeutic value.[1]

However, the true power of this scaffold can only be harnessed through a deep understanding of its three-dimensional structure and interactions at the atomic level. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for obtaining this information.[2] It provides an unambiguous "snapshot" of a molecule's conformation, bond lengths, bond angles, and, critically, how it arranges itself in the solid state. This knowledge is not merely academic; it is a prerequisite for structure-based drug design, allowing scientists to optimize ligand-target interactions, predict physicochemical properties, and ensure the stability and reproducibility of a drug substance.[3][4]

This guide uses this compound as a case study to illuminate the complete crystallographic process. While a public crystal structure for this specific isomer is not available, this document will serve as a comprehensive protocol and interpretive guide for researchers undertaking such an analysis.

Part 1: Synthesis and Crystallization – The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent, often challenging, task of growing a high-quality single crystal. Without a suitable crystal, diffraction analysis is impossible.[5]

Synthesis Strategy

The target molecule can be synthesized via reductive amination, a robust and widely used method for forming C-N bonds.

Protocol: Synthesis of this compound

-

Imine Formation: In a round-bottom flask, dissolve 1-adamantylamine (1.0 eq) and 2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or toluene.

-

Catalysis: Add a catalytic amount of acetic acid to protonate the aldehyde's carbonyl oxygen, thereby activating it for nucleophilic attack by the amine.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed, indicating the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. This agent selectively reduces the imine C=N bond to form the secondary amine.

-

Causality: Using a mild reducing agent like NaBH₄ is crucial to prevent the reduction of the aromatic ring or other functional groups. The reaction is performed at a low temperature to control the exothermic reaction.

-

-

Quenching and Extraction: Once the reaction is complete, quench it by slowly adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the pure this compound.

The Art of Crystallization

Growing a single crystal suitable for X-ray diffraction (typically 0.1-0.3 mm in size, well-formed, and without defects) is the most critical and often rate-limiting step.[2] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice rather than as an amorphous powder.

Common Crystallization Techniques for Small Molecules:

-

Slow Evaporation: The compound is dissolved in a solvent in which it is moderately soluble. The container is covered with a perforated film (e.g., Parafilm with pinholes) to allow the solvent to evaporate slowly over days or weeks. The gradual increase in concentration induces crystallization.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

Solvent Layering: Similar to vapor diffusion, but involves carefully layering the less dense anti-solvent on top of a solution of the compound in a denser, miscible solvent. Crystals form at the interface where the two solvents slowly mix.

Expert Insight: The choice of solvent is paramount. A good starting point is a solvent that dissolves the compound when heated but in which the compound has limited solubility at room temperature. For a molecule like ours, solvents such as ethanol, acetonitrile, or ethyl acetate/hexane mixtures are promising candidates. Patience is key; rapid crystal growth often leads to poorly ordered or twinned crystals unsuitable for analysis.

Part 2: The Experiment – Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern. This pattern contains the fundamental information about the crystal's internal structure.[6]

// Edges Synthesis -> Crystallization [label="Pure Compound"]; Crystallization -> Mounting [label="High-Quality Crystal"]; Mounting -> Diffractometer; Diffractometer -> XRay; XRay -> Collect [label="Bragg's Law"]; Collect -> Integrate [label="Raw Frames"]; Integrate -> Scale; Scale -> HKL; } } Caption: Overall experimental workflow from synthesis to processed diffraction data.

Step-by-Step Protocol for Data Collection:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a specialized pin or loop.

-

Instrument Setup: The crystal is placed on a goniometer head in the diffractometer (e.g., a Bruker D8 VENTURE) and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas.[3]

-

Causality: Cooling is essential as it minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a higher-resolution structure. It also reduces radiation damage to the crystal.

-

-

Unit Cell Determination: A few initial diffraction images are taken to locate the diffraction spots. The software then indexes these spots to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording hundreds of images (frames) at different orientations.[7] The position and intensity of every diffraction spot are recorded.

-

Data Reduction: The collected frames are processed. The intensities of the reflections are integrated, corrected for experimental factors (like absorption), and scaled. This process generates a final reflection file (typically in .hkl format) that is used for structure solution.[8]

Part 3: The Analysis – Structure Solution and Refinement

Solving a crystal structure involves converting the diffraction data (which contains intensity information) into a 3D model of electron density. This is achieved by solving the "phase problem"—a central challenge in crystallography, as the phase information for each reflection is lost during the experiment.[7]

// Nodes Start [label="Input Files\n(.ins, .hkl)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Solve [label="Structure Solution\n(e.g., SHELXT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InitialModel [label="Initial Atomic Model\n(Electron Density Peaks)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Refine [label="Least-Squares Refinement\n(SHELXL)", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaluate [label="Evaluate Model\n(R-factor, Difference Map)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Complete [label="Final Model Complete?\n(R < 5%, flat map)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Modify [label="Modify Model\n(Assign atoms, add H, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Final Structure (.cif)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Solve; Solve -> InitialModel; InitialModel -> Refine; Refine -> Evaluate; Evaluate -> Complete; Complete -> Final [label="Yes"]; Complete -> Modify [label="No"]; Modify -> Refine [label="Iterate"]; } Caption: The iterative cycle of solving and refining a crystal structure.

Methodology using Olex2 and SHELX:

Modern crystallography relies on powerful software suites. Olex2 is a popular graphical user interface that integrates the robust SHELX programs for solving and refining structures.[9][10][11]

-

Structure Solution: The .hkl and .ins (instruction) files are loaded into Olex2. A solution program like SHELXT is used.[12] It employs "Direct Methods" or "Dual-Space" algorithms to calculate initial phases, generating a preliminary electron density map. The strongest peaks in this map are tentatively assigned as atoms.

-

Initial Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization program like SHELXL.[13] This process adjusts the atomic positions and thermal parameters (describing atomic vibrations) to improve the fit between the observed diffraction intensities and those calculated from the model.

-

Model Building and Iteration: The refined model is inspected. Atoms are correctly assigned (e.g., C, N, O) based on the electron density and chemical sense. Hydrogen atoms are typically placed in calculated positions. The model is refined again. This cycle of refinement and manual model adjustment is repeated.

-

Trustworthiness: The quality of the fit is monitored by the R-factor (or R1 value), which represents the agreement between the calculated and observed structure factors. For a good small-molecule structure, the final R1 value should be below 5% (0.05). Another critical check is the difference Fourier map, which should be largely featureless, indicating that the model accounts for all the electron density.

-

-

Finalization: Once the model has converged (R-factor is low and stable, and the difference map is flat), a final refinement is performed, and a Crystallographic Information File (CIF) is generated. This standardized file contains all the information about the crystal, data collection, and the final atomic coordinates.

Part 4: The Insights – Interpreting the Crystal Structure

With a refined structure, the real scientific investigation begins. This involves analyzing the molecule's geometry and, most importantly, the intermolecular interactions that dictate how the molecules pack together in the crystal lattice.

Molecular Geometry

The CIF file provides precise measurements of all bond lengths, bond angles, and torsion angles. These can be compared to standard values to identify any unusual geometric features that might imply steric strain or unique electronic effects.

| Parameter | Description | Significance in Drug Design |

| Bond Lengths | The distances between the centers of two bonded atoms. | Can indicate bond order and electronic effects. |

| Bond Angles | The angle formed between three connected atoms. | Defines the local shape and can reveal steric hindrance. |

| Torsion Angles | The dihedral angle describing the rotation around a bond. | Determines the overall 3D conformation of the molecule. |

(Note: The table above provides a template. For a real analysis, it would be populated with specific, measured values from the refined structure.)

Intermolecular Interactions and Crystal Packing

The forces that hold molecules together in a crystal are non-covalent interactions. Understanding these is crucial as they influence properties like melting point, solubility, and crystal morphology.[14]

Hirshfeld Surface Analysis: A powerful, modern tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[15][16] This technique maps the electron distribution of a molecule within its crystal environment.

-

The surface is colored based on different properties. For example, a d_norm surface highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.[17]

-

2D Fingerprint Plots: These plots summarize all the interactions, quantifying the percentage contribution of different contact types (e.g., H···H, C-H···π, O···H). This provides a quantitative breakdown of the forces governing the crystal packing.[18]

For this compound, one would expect to see:

-

Van der Waals forces: The bulky, non-polar adamantane and benzyl groups would lead to a high percentage of H···H contacts, contributing to the overall packing efficiency.

-

Weak Hydrogen Bonds: The amine N-H group can act as a hydrogen bond donor, and the methoxy oxygen can act as an acceptor (N-H···O). Additionally, C-H···O interactions are also likely. These directional interactions often play a key role in defining the crystal's supramolecular architecture.

Part 5: The Application – Relevance in Drug Development

The detailed structural data obtained from SC-XRD is not an end in itself but a critical input for several stages of drug discovery and development.

1. Structure-Activity Relationship (SAR) Studies: By knowing the exact 3D conformation of the molecule, medicinal chemists can better understand its SAR.[19][20][21] How does the orientation of the methoxy group relative to the adamantane cage affect binding to a hypothetical target? The crystal structure provides the ground-state conformation, which serves as a starting point for computational docking studies and pharmacophore modeling.[4][22]

2. Understanding Physicochemical Properties: The way molecules pack in a crystal influences their physical properties. A tightly packed structure with strong intermolecular interactions will generally have a higher melting point and lower solubility than a loosely packed one. This information is vital for formulation scientists.

3. Polymorphism: Polymorphism is the ability of a compound to exist in multiple different crystal forms.[23][24] Different polymorphs can have drastically different properties, including solubility, stability, and bioavailability, which has major implications for drug efficacy and safety.[25][26][27] The infamous case of the HIV drug Ritonavir, which saw a late-appearing, less soluble polymorph halt its distribution, underscores the critical need to identify and characterize all possible crystal forms of a drug candidate.[25] A complete crystallographic analysis provides the definitive structure of one polymorph, serving as the essential reference point in any polymorph screening study.

Conclusion

The crystal structure analysis of a molecule like this compound is a multi-step process that bridges synthetic chemistry, physics, and data analysis. It provides the most definitive structural information attainable, offering unparalleled insights into molecular conformation and intermolecular interactions. For researchers in drug development, this information is indispensable. It provides the atomic-level blueprint needed for rational drug design, helps to explain and predict physicochemical properties, and forms the bedrock for managing the critical issue of polymorphism. The rigorous application of the techniques described in this guide empowers scientists to unlock the full potential of promising therapeutic scaffolds and accelerate the development of safer, more effective medicines.

References

-

Dolomanov, O.V., Bourhis, L.J., Gildea, R.J., Howard, J.A.K., & Puschmann, H. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

OlexSys Ltd. (n.d.). Olex2. [Link]

-

SourceForge. (n.d.). Olex2. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

PharmaCores. (2024). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]

-

All About Drugs. (n.d.). Polymorphism. [Link]

-

Wikipedia. (n.d.). Crystal polymorphism. [Link]

-

Corden, P. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Pharmaceutical Outsourcing. [Link]

-

McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (20), 2070-2071. [Link]

-

OlexSys Ltd. (n.d.). OlexSys Homepage. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

-

MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. Crystals. [Link]

-

StudyGuides.com. (n.d.). Structure-Activity Relationship (SAR) - Study Guide. [Link]

-

Al-Hujran, T. A., et al. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one. MDPI. [Link]

-

University of Cambridge. (n.d.). Olex2 | Computing. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

YouTube. (2020). ShelXle Tutorial solving and refining crystal structures. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. [Link]

-

University of California, Berkeley. (n.d.). SHELXL - An Easy Structure. [Link]

-

University of Illinois Urbana-Champaign. (2000). A Guide to Using SHELXTL. [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. [Link]

-

Northwestern University. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]

-

Bajorath, J. (2016). On Exploring Structure Activity Relationships. Perspectives in Drug Discovery and Design. [Link]

-

GARDP Revive. (n.d.). Structure-activity relationship (SAR). [Link]

-

Li, G-L., et al. (2009). 2-(Methoxymethyl)adamantan-2-yl 2-methylacrylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2824. [Link]

-

Wikipedia. (n.d.). Structure–activity relationship. [Link]

-

Wennekes, T., et al. (2006). Development of adamantan-1-yl-methoxy-functionalized 1-deoxynojirimycin derivatives as selective inhibitors of glucosylceramide metabolism in man. Journal of Organic Chemistry, 71(24), 9163-9173. [Link]

-

Amanote Research. (n.d.). Development of Adamantan-1-Yl-Methoxy-Functionalized 1-Deoxynojirimycin Derivatives. [Link]

-

Wincel, H., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

-

Novakov, I. A., et al. (2017). Reaction of adamantan-2-amine and (adamantan-1-yl)methylamine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate. Russian Chemical Bulletin, 66(9), 1597-1600. [Link]methylamine_with_methyl_2-(4-allyl-2-methoxyphenoxy)acetate)

-

PubChem. (n.d.). 1-Adamantyl(4-methoxybenzyl)amine. [Link]

-

Stankevič, M., & Kananovich, D. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7659. [Link]

-

Al-Masoudi, N. A., et al. (2020). Synthesis of Six and Seven-membered Heterocyclic Molecules Containing an Adamantyl Fragment and an X-ray Crystal Structure of (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine. ResearchGate. [Link]

-

ResearchGate. (2017). Crystal structure of (Z)-3-(adamantan-1-yl)-1-(3-chlorophenyl)-S-benzylisothiourea, C24H27ClN2S. [Link]

-

PubChem. (n.d.). ((Adamantan-1-yl)methyl)(methyl)amine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. bruker.com [bruker.com]

- 4. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 6. rigaku.com [rigaku.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. imserc.northwestern.edu [imserc.northwestern.edu]

- 9. Olex2 | OlexSys [olexsys.org]

- 10. Olex2 - Wikipedia [en.wikipedia.org]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. An Easy Structure - Sucrose [xray.uky.edu]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 17. mdpi.com [mdpi.com]

- 18. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. studyguides.com [studyguides.com]

- 20. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 21. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 22. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 23. Polymorphism – All About Drugs [allfordrugs.com]

- 24. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 25. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 26. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 27. mdpi.com [mdpi.com]

The Adamantane Amine Scaffold: A Three-Dimensional Key to Unlocking Diverse Biological Activities

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Enduring Appeal of a Diamondoid Cage

Since its discovery, the adamantane moiety—a perfectly symmetrical, rigid, and lipophilic tricyclic alkane—has captivated medicinal chemists. Its unique three-dimensional structure, often likened to a "lipophilic bullet," provides a robust scaffold for the design of therapeutic agents with enhanced pharmacological properties. The incorporation of an amine functionality onto this cage-like structure gives rise to adamantane-based amines, a class of compounds that has yielded clinically significant drugs for a spectrum of diseases, from viral infections to complex neurological disorders.[1][2] This technical guide provides a comprehensive exploration of the potential biological activities of adamantane-based amines, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate and innovate within this promising area of medicinal chemistry.

The Adamantane Advantage: Physicochemical Properties and Pharmacokinetic Implications

The therapeutic success of adamantane-based amines is intrinsically linked to the unique physicochemical properties conferred by the adamantane cage. Understanding these properties is fundamental to appreciating their biological activities and to designing novel derivatives with improved efficacy and safety profiles.

-

Lipophilicity and Membrane Permeability: The adamantane group is highly lipophilic, a characteristic that significantly influences a molecule's ability to cross biological membranes, including the blood-brain barrier.[3] This property is a double-edged sword: while it can enhance oral bioavailability and central nervous system (CNS) penetration, it can also lead to increased non-specific binding and potential toxicity. The strategic placement and nature of the amine group and other substituents are therefore critical in modulating the overall lipophilicity to achieve a desirable pharmacokinetic profile.[4]

-

Rigidity and Stereochemistry: The rigid, cage-like structure of adamantane provides a fixed orientation for its substituents.[3] This conformational rigidity can lead to higher binding affinities and selectivities for specific biological targets by minimizing the entropic penalty associated with binding. The precise three-dimensional arrangement of the amine and other functional groups allows for a more effective exploration of the target's binding pocket.[3]

-

Metabolic Stability: The adamantane nucleus is generally resistant to metabolic degradation, which can contribute to a longer half-life and improved pharmacokinetic profile of the parent drug.[5] This inherent stability allows medicinal chemists to focus on modifying other parts of the molecule to fine-tune its activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Antiviral Activity: From Influenza to Emerging Threats

The journey of adamantane-based amines in clinical medicine began with the discovery of the antiviral properties of amantadine (1-aminoadamantane) against influenza A virus.[5][6] This seminal finding paved the way for the development of other antiviral adamantanes and continues to inspire the design of new agents against a range of viruses.

Mechanism of Action: Targeting Viral Ion Channels

The primary antiviral mechanism of amantadine and its α-methyl derivative, rimantadine, against influenza A virus involves the blockade of the M2 proton ion channel.[7][8][9] The M2 protein is crucial for the uncoating of the virus within the host cell's endosome. By blocking this channel, these drugs prevent the influx of protons into the viral particle, which is necessary to trigger the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm, thus halting viral replication at an early stage.[8][10]

Caption: Mechanism of amantadine/rimantadine action on influenza A M2 proton channel.

While highly effective, the clinical utility of amantadine and rimantadine has been significantly hampered by the rapid emergence of resistant viral strains, often due to single point mutations in the M2 protein.[7] This has spurred research into new adamantane derivatives that can overcome this resistance.[11] For instance, some amino acid and peptide derivatives of rimantadine have shown activity against rimantadine-resistant strains.[11]

More recently, the potential of adamantane derivatives against other viruses, including coronaviruses, has been explored.[12] Studies have suggested that amantadine may block the E protein channel of SARS-CoV-2, and both amantadine and memantine have been investigated for their potential to mitigate the neurological complications of COVID-19.[12]

Structure-Activity Relationship (SAR) for Antiviral Activity

The antiviral activity of adamantane-based amines is highly sensitive to their chemical structure. Key SAR insights include:

-

The Amino Group is Essential: Replacement of the primary amino group in amantadine with hydroxyl, sulfhydryl, cyano, or halogen groups results in a loss of antiviral activity.[13]

-

Position of the Amino Group: The position of the amino group on the adamantane cage is critical. 1-aminoadamantane (amantadine) is significantly more active than 2-aminoadamantane.

-

Substitution on the Amino Group: While N-alkylation can be tolerated to some extent, bulky substituents on the nitrogen atom generally lead to a decrease in activity.[5] However, certain N-acyl derivatives, such as tromantadine, have shown efficacy against herpes viruses.[5][13]

-

Substitution on the Adamantane Cage: The introduction of an α-methyl group, as seen in rimantadine, can enhance activity.[13] Spiro-fused heterocyclic rings at the 2-position of the adamantane cage have also yielded potent antiviral compounds.[14] For example, spiro[cyclopropane-1,2'-adamantane]-2-methanamine was found to be significantly more potent than amantadine.[5]

Experimental Protocol: In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This protocol provides a general framework for assessing the in vitro antiviral activity of adamantane-based amines against viruses that cause a cytopathic effect (CPE) in cell culture.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against a specific virus.

Materials:

-

Host cell line permissive to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Virus stock of known titer (e.g., TCID50/mL)

-

Test adamantane-based amine compound, dissolved in a suitable solvent (e.g., DMSO)

-

Control compounds (e.g., amantadine for influenza A, ribavirin as a broad-spectrum antiviral)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of the test compound and control compounds in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).

-

Infection and Treatment:

-

After 24 hours, remove the growth medium from the cell monolayer.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Immediately add the serially diluted compounds to the respective wells. Include wells with virus-infected/untreated cells (virus control) and mock-infected/untreated cells (cell control).

-

-

Incubation: Incubate the plates at the optimal temperature and CO2 conditions for viral replication (e.g., 3-5 days for influenza virus).

-

Assessment of Cytopathic Effect:

-

Visually inspect the cell monolayers daily for the appearance of CPE.

-

At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control.

-

Plot the percentage of inhibition of CPE versus the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Activity in the Central Nervous System: Modulating Neurotransmission

Adamantane-based amines have demonstrated significant therapeutic potential for a range of CNS disorders, most notably Alzheimer's and Parkinson's diseases.[1][15] Their ability to cross the blood-brain barrier and interact with key neurotransmitter systems underpins their clinical utility.

Mechanism of Action: NMDA Receptor Antagonism

Memantine (1-amino-3,5-dimethyladamantane) is a clinically approved drug for the treatment of moderate to severe Alzheimer's disease.[16][17] Its principal mechanism of action is as an uncompetitive, low-to-moderate affinity, voltage-dependent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[18][19]

In Alzheimer's disease, it is hypothesized that excessive glutamate release leads to chronic, low-level activation of NMDA receptors, resulting in excitotoxicity and neuronal cell death.[17] Memantine preferentially blocks the NMDA receptor channel when it is excessively open, thereby preventing the prolonged influx of Ca2+ that triggers neurotoxic pathways.[17][19] Crucially, due to its rapid off-rate and voltage-dependency, memantine does not interfere with the normal, transient activation of NMDA receptors required for synaptic plasticity and learning.[17]

Caption: General workflow for the discovery and development of adamantane-based amines.

Future Directions and Conclusion

The adamantane-based amine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. [4][20]While challenges such as drug resistance in the antiviral space remain, the unique properties of the adamantane cage continue to offer exciting opportunities for innovation.

Future research will likely focus on:

-

Hybrid Molecules: Combining the adamantane scaffold with other pharmacophores to create hybrid molecules with dual or multi-target activity. [20]* Targeted Delivery: Utilizing adamantane's properties for the development of targeted drug delivery systems. [6]* Overcoming Resistance: Designing novel adamantane derivatives that can circumvent known resistance mechanisms, particularly for antiviral and anticancer applications. [11]* Exploring New Biological Targets: Expanding the scope of adamantane-based amines to new therapeutic areas by screening them against a wider range of biological targets.

References

-

Chen, H. S. V., & Lipton, S. A. (2005). The molecular basis of memantine action in Alzheimer's disease and other neurological disorders: Uncompetitive antagonism of the NMDA receptor. Neuropharmacology, 48(7), 1083–1093. [Link]

-

Winum, J. Y., & Spampinato, C. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Current Medicinal Chemistry, 20(10), 1256-1278. [Link]

-

Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978. [Link]

-

Smieszek, S. P., & Crooks, P. A. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Pharmaceuticals, 14(3), 268. [Link]

-

Krstulović, L., Jarak, I., & Perković, I. (2018). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 23(11), 2826. [Link]

-

Kumar, R., Singh, P., & Kumar, V. (2023). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 13(4). [Link]

-

Carland, M., & Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]

-

RxList. (2024). Memantine (Namenda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Memantine hydrochloride? [Link]

-

BrainKart. (2018). Antiinfluenza Agents: Amantadine and Rimantadine. [Link]

-

Lipton, S. A. (2005). The Molecular Basis of Memantine Action in Alzheimer's Disease and Other Neurological Disorders: Uncompetitive Antagonism of the NMDA Receptor. Current Alzheimer Research, 2(2), 155-165. [Link]

-

Spilovska, K., Zidkova, J., & Korabecny, J. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2883-2911. [Link]

-

Berardi, F., Abate, C., & Ferorelli, S. (2012). New Adamantane Phenylalkylamines With σ-receptor Binding Affinity and Anticancer Activity, Associated With Putative Antagonism of Neuropathic Pain. Journal of Medicinal Chemistry, 55(24), 11086-11097. [Link]

-

University of Minnesota. (n.d.). Amantadine and Rimantadine. Medical Pharmacology: Antiviral Drugs. [Link]

-

Ten-Holt, N. L., & Gs, G. (2024). Memantine. In StatPearls. StatPearls Publishing. [Link]

-

Zoidis, G., Tsotinis, A., & Kolocouris, N. (2019). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 24(18), 3244. [Link]

-

Shibnev, V. A., Garaev, T. M., & Finogenova, M. P. (2011). [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]. Voprosy virusologii, 56(2), 36–39. [Link]

-

Szymańska, E., & Płaziński, W. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]

-

Hassan, H. M., Al-Wahaibi, L. H., & Shehatou, G. S. G. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. American journal of cancer research, 11(2), 350–369. [Link]

-

ResearchGate. (n.d.). Amine derivatives of adamantane with antiviral activity. [Link]

-

Alamri, M. A., & Al-Abdullah, N. H. (2023). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Molecules, 28(15), 5801. [Link]

-

ResearchGate. (n.d.). Adamantane derivatives as anticancer activity. [Link]

-

Douglas, R. G. (1990). Rimantadine hydrochloride and amantadine hydrochloride use in influenza A virus infections. Seminars in respiratory infections, 5(4), 322–330. [Link]

-

Wikipedia. (n.d.). Amantadine. [Link]

-

Pharmacology Guide. (2024). Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses. [Link]

-

Roy, V. A., & Freeman, M. L. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. Viruses, 14(11), 2396. [Link]

-

Mathur, A., Beare, A. S., & Reed, S. E. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy, 4(4), 421–426. [Link]

-

Zoidis, G., Kolocouris, N., & Kelly, J. M. (2010). Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. European journal of medicinal chemistry, 45(11), 5022–5030. [Link]

-

Pharmacy 180. (n.d.). SAR of Adamantane Amines. [Link]

-

Wikipedia. (n.d.). NMDA receptor. [Link]

-

Shishkina, L. N., & Zarubaev, V. V. (2023). Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling. International Journal of Molecular Sciences, 24(17), 13358. [Link]

-

De Clercq, E., & Murrer, B. A. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of medicinal chemistry, 37(19), 3214–3221. [Link]

-

Butterworth, J. F. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Frontiers in pharmacology, 14, 1136453. [Link]

-

Kolocouris, A., Tataridis, D., & Fytas, G. (2007). Design and synthesis of bioactive adamantane spiro heterocycles. Bioorganic & medicinal chemistry letters, 17(15), 4358–4362. [Link]

-

Butterworth, J. F. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Frontiers in Pharmacology, 14. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of adamantane compounds. [Link]

-

ResearchGate. (2023). (PDF) Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. [Link]

-

Wang, L., & Liu, C. (2019). Design, synthesis and evaluation of N-hydroxypropenamides based on adamantane to overcome resistance in NSCLC. Bioorganic chemistry, 86, 464–474. [Link]

-

Aldrich, P. E., Hermann, E. C., & Meier, W. E. (1964). Antiviral agents. 2. Structure-activity relations of compounds related to 1-adamantanamine. Journal of Medicinal Chemistry, 7(4), 423–427. [Link]

Sources

- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. connectsci.au [connectsci.au]

- 4. researchgate.net [researchgate.net]

- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]

- 7. brainkart.com [brainkart.com]

- 8. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 9. Amantadine - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacy180.com [pharmacy180.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Molecular Basis of Memantine Action in Alzheimer's Disease an...: Ingenta Connect [ingentaconnect.com]

- 18. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 19. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. jchr.org [jchr.org]

A Senior Application Scientist's Guide to Lipophilicity and Solubility Studies of Adamantane Derivatives

Abstract: The adamantane scaffold, a rigid and lipophilic three-dimensional motif, is a privileged structure in medicinal chemistry, valued for its ability to favorably modulate the properties of therapeutic candidates.[1][2] Its incorporation can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, primarily through its effects on lipophilicity and solubility.[3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, measuring, and modulating these two critical physicochemical parameters in adamantane derivatives. We will delve into the causality behind experimental choices, provide field-proven protocols, and explore the interplay between molecular structure and biological fate.

The Adamantane Advantage: Understanding its Physicochemical Impact

The utility of the adamantane cage in drug design is not arbitrary; it stems from its unique and predictable influence on a molecule's properties.[4] As a bulky, non-polar carbocycle, its primary contribution is a significant increase in lipophilicity.[5] This property is crucial for a drug's ability to traverse biological membranes, including the blood-brain barrier, which can enhance bioavailability and central nervous system (CNS) penetration.[1][6] It has been estimated that the addition of a single adamantyl group can increase the calculated partition coefficient (cLogP) by approximately 3.1 log units.[6]

However, this pronounced lipophilicity is a double-edged sword. While it aids membrane permeability, it often leads to a concomitant decrease in aqueous solubility.[7] Poor solubility is a major hurdle in drug development, potentially causing poor absorption, unreliable in vitro assay results, and formulation challenges.[8][9] Therefore, a thorough and accurate assessment of both lipophilicity and solubility is paramount for any research program involving adamantane derivatives.

The rigid, three-dimensional framework of adamantane also offers a stable anchor for pharmacophoric groups, allowing for precise spatial orientation and optimized engagement with biological targets.[1][10] Furthermore, the cage can sterically shield adjacent functional groups from enzymatic degradation, often prolonging a drug's metabolic half-life.[11][12]

Caption: Adamantane's core physicochemical contributions and their downstream effects.

Quantifying Lipophilicity: The Partition Coefficient (LogP & LogD)

Lipophilicity is experimentally quantified as the partition coefficient (P), which is the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[13] It is most often expressed in its logarithmic form, LogP.[14]

-

LogP: Represents the partition coefficient of the neutral, non-ionized form of a molecule.

-

LogD: Represents the distribution coefficient at a specific pH, accounting for the partition of all ionic and neutral species. For drug development, LogD at physiological pH (7.4) is often the more relevant parameter.[15][16]

Experimental Protocol 1: The Shake-Flask Method (Gold Standard)

The shake-flask method is the benchmark for LogP/LogD determination, recommended by the Organization for Economic Co-operation and Development (OECD).[13][17] It is a direct measurement of partitioning but can be labor-intensive.[13]

Causality Behind the Protocol:

-

Pre-saturation: Saturating the n-octanol with buffer and the buffer with n-octanol is critical. This ensures that the volume of each phase does not change during the experiment due to mutual dissolution, which would alter the final concentration measurements.[15]

-

Equilibration: Shaking the mixture allows the analyte to partition between the two phases until equilibrium is reached. The time required depends on the compound, but 2 hours is a common starting point, followed by a settling period to ensure complete phase separation.[18]

-

Quantification: HPLC is the preferred method for quantifying the analyte in each phase due to its sensitivity and specificity, which is crucial for highly lipophilic compounds that may have very low concentrations in the aqueous phase.[13]

Step-by-Step Methodology:

-

Preparation of Phases: Mix equal volumes of n-octanol and the relevant aqueous buffer (e.g., phosphate buffer, pH 7.4) in a large separation funnel. Shake vigorously for 24 hours and allow the phases to separate completely.[15]

-

Stock Solution: Prepare a stock solution of the adamantane derivative in a suitable solvent (e.g., DMSO).[16]

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each).

-

Analyte Addition: Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.

-

Equilibration: Cap the vial and shake at a controlled temperature (e.g., 25°C) for at least 2 hours to facilitate partitioning.[18]

-

Phase Separation: Centrifuge the vial at low speed to ensure a sharp separation between the aqueous and octanol layers. Let it stand to fully separate.[19]

-

Sampling: Carefully withdraw an aliquot from each phase for analysis. Avoid any cross-contamination at the interface.

-

Quantification: Determine the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS/MS method.

-

Calculation: Calculate the LogD value using the formula: LogD = log10 ( [Concentration]octanol / [Concentration]aqueous )

Caption: Experimental workflow for the Shake-Flask LogD determination method.

Experimental Protocol 2: Reversed-Phase HPLC (RP-HPLC)

For higher throughput, lipophilicity can be estimated using RP-HPLC.[14] This is an indirect method where the logarithm of the retention factor (k) is correlated with known LogP values of a set of standard compounds.[20]

Causality Behind the Protocol:

-

Stationary Phase: A C18 (octadecylsilyl) column is typically used as the stationary phase to mimic the lipophilic environment of n-octanol.[21]

-

Mobile Phase: A mixture of aqueous buffer and an organic modifier (like methanol or acetonitrile) is used. Methanol is often preferred as it can form a monolayer that mimics the n-octanol/water interface.[14][17]

-

Correlation: A linear relationship is established between the extrapolated retention factor in 100% aqueous buffer (log kw) and the literature LogP values of standard compounds. The adamantane derivative is run under the same conditions, and its LogP is interpolated from this calibration curve.[20]

Step-by-Step Methodology:

-

Select Standards: Choose a set of 5-7 commercially available compounds with well-documented LogP values that span the expected range of your adamantane derivative.

-

Prepare Mobile Phases: Prepare a series of mobile phases consisting of a buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol) in varying proportions (e.g., 90:10, 80:20, 70:30, 60:40 aqueous:organic).

-

Isocratic Elution: For each standard compound and your test compound, perform isocratic runs with each mobile phase composition. Record the retention time (tR) and the column dead time (t0).

-

Calculate Retention Factor (k): For each run, calculate k using the formula: k = (tR - t0) / t0. Then, calculate log k.

-

Extrapolate log kw: For each compound, plot log k versus the percentage of organic modifier. Extrapolate the linear regression to 0% organic modifier (100% aqueous) to determine the y-intercept, which is log kw.

-

Generate Calibration Curve: Plot the calculated log kw values for the standard compounds against their known literature LogP values. Perform a linear regression to obtain a calibration equation.

-

Determine LogP of Test Compound: Use the log kw value of your adamantane derivative in the calibration equation to calculate its experimental LogP.

Assessing Aqueous Solubility: Kinetic vs. Thermodynamic

Aqueous solubility is a critical determinant of a drug's in vivo dissolution and absorption.[8] It is essential to distinguish between two types of solubility measurements that are relevant at different stages of drug discovery.

-

Kinetic Solubility: Measures the concentration of a compound upon precipitation from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[22][23] This high-throughput method is used in early discovery to quickly flag problematic compounds.[24]

-

Thermodynamic Solubility: Measures the equilibrium concentration of a compound in a saturated solution in the presence of excess solid.[8][25] This is considered the "true" solubility and is a more time-consuming but critical measurement for lead optimization and pre-formulation development.[23] Kinetic solubility values are often higher than thermodynamic ones because they can reflect the solubility of an amorphous, higher-energy solid form.[25]

Experimental Protocol 3: Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of a compound, providing a definitive value for formulation and biopharmaceutical modeling.

Causality Behind the Protocol:

-

Excess Solid: Starting with an excess of solid compound ensures that the final solution is truly saturated at equilibrium.

-

Long Incubation: A long incubation period (typically 24 hours) is necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and solid states of the most stable crystalline form.[24]

-

Filtration/Centrifugation: This step is crucial to completely remove any undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.[24]

Step-by-Step Methodology:

-

Compound Addition: Add an excess amount of the solid adamantane derivative (e.g., 1-2 mg) to a vial containing a known volume of aqueous buffer (e.g., 1 mL of pH 7.4 phosphate buffer).

-

Equilibration: Seal the vial and shake or stir at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[24]

-

Phase Separation: After incubation, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the excess solid.

-

Sample Preparation: Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase for analysis.

-

Quantification: Determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with the same compound.

-

Report Result: The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Caption: Experimental workflow for the Thermodynamic Solubility Assay.

Data Interpretation and Structure-Property Relationships

Systematic analysis of lipophilicity and solubility across a series of adamantane analogues provides invaluable insight for lead optimization.

Table 1: Illustrative Lipophilicity and Solubility Data for Adamantane Derivatives

| Compound ID | R-Group on Adamantane | Calculated LogP (cLogP) | Experimental LogD (pH 7.4) | Thermodynamic Solubility (µg/mL) |

| Ad-H | -H | 2.88 | 2.90 | 50 |

| Ad-NH₂ | -NH₂ (Amantadine) | 2.15 | 1.85 | >1000 |

| Ad-COOH | -COOH | 2.45 | 0.95 (ionized) | >500 |

| Ad-OH | -OH | 2.51 | 2.48 | 150 |

| Ad-Ph | -Phenyl | 4.80 | 4.80 | < 1 |

Note: cLogP and solubility values are illustrative examples to show trends.

As demonstrated in the table, the introduction of polar, ionizable groups like amines (-NH₂) or carboxylic acids (-COOH) significantly decreases lipophilicity (LogD) and increases aqueous solubility compared to the parent adamantane (Ad-H).[26] Conversely, adding another large lipophilic group like a phenyl ring (Ad-Ph) drastically increases lipophilicity while rendering the compound virtually insoluble.[7] This data-driven approach allows medicinal chemists to fine-tune physicochemical properties to achieve the desired balance for optimal ADME characteristics.

Computational Tools and Formulation Strategies

In early discovery, computational tools can provide rapid, albeit less accurate, estimations of LogP and solubility (LogS).[27] Algorithms like ALOGPs or commercially available software can help prioritize compounds for synthesis and experimental testing.[28][29]

When high lipophilicity leads to unacceptably low solubility, various formulation strategies can be employed to enable in vivo studies and clinical development.[30] These include:

-

Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to prevent crystallization and enhance dissolution.[9]

-

Lipid-Based Formulations: Solubilizing the drug in oils or self-emulsifying drug delivery systems (SEDDS).[31]

-

Cyclodextrin Complexation: Encapsulating the lipophilic adamantane moiety within the hydrophobic core of a cyclodextrin molecule to improve aqueous solubility.[31]

-

Nanosuspensions: Reducing particle size to the nanometer range to increase surface area and dissolution velocity.[30]

Conclusion

The adamantane scaffold is a powerful tool in drug design, largely due to its profound and predictable impact on lipophilicity.[28] However, harnessing its full potential requires a delicate balancing act between optimizing membrane permeability and maintaining adequate aqueous solubility. A rigorous, well-planned experimental evaluation of both LogD and thermodynamic solubility is not merely a data collection exercise; it is a critical, self-validating system that guides rational drug design. By employing the robust protocols detailed in this guide, researchers can generate high-quality, reliable data to de-risk their projects, accelerate lead optimization, and ultimately increase the probability of developing successful adamantane-based therapeutics.

References

-

Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-649. Available from [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

-

Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. Retrieved from [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604. Available from [Link]

-

LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved from [Link]

-

Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Lipophilicity Measurement by Reversed‐Phase High Performance Liquid Chromatography (RP‐HPLC). (n.d.). ResearchGate. Retrieved from [Link]

-

Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks. Retrieved from [Link]

-

Solubility Assessment Service. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Use of the adamantane structure in medicinal chemistry. (n.d.). PubMed. Retrieved from [Link]

-

(PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved from [Link]

-

The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. Retrieved from [Link]

-

Shishkina, L. N., et al. (2016). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3650-3654. Available from [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. Retrieved from [Link]

-

The adamantane scaffold: Beyond a lipophilic moiety. (2025). PubMed. Retrieved from [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). PubMed. Retrieved from [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Houghtaling, J., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. Available from [Link]

-

Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Structure activity relationship of adamantane compounds.: (a)... (n.d.). ResearchGate. Retrieved from [Link]

-

Perlovich, G. L., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(13), 9281-9294. Available from [Link]

-